Bexarotene
概要
説明
ベクサロテンは、レチノイドX受容体(RXRs)を選択的に活性化する合成レチノイドです。主に、皮膚T細胞リンパ腫(CTCL)の抗腫瘍剤として使用されます。ベクサロテンは、米国食品医薬品局により1999年12月に承認され、欧州医薬品庁により2001年3月に承認されました 。経口剤と局所剤の両方の製剤で入手できます。
2. 製法
合成経路と反応条件: ベクサロテンは、以下の重要なステップを含む複数段階のプロセスによって合成されます。
ナフタレン核の形成: 合成は、適切な前駆体の環化を含むナフタレン核の形成から始まります。
エテニル基の導入:
安息香酸部分の結合: 最終段階は、エステル化と加水分解反応によって、エテニル-ナフタレン中間体に安息香酸部分を結合させることを含みます.
工業的生産方法: ベクサロテンの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
3. 化学反応解析
反応の種類: ベクサロテンは、次のようないくつかのタイプの化学反応を起こします。
酸化: ベクサロテンは、酸化されて様々な代謝産物を形成することができます。
還元: 還元反応は、分子のエテニル基または他の官能基を変更することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、様々な酸化、還元、および置換されたベクサロテン誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります .
4. 科学研究への応用
ベクサロテンは、次のような幅広い科学研究への応用があります。
化学: ベクサロテンは、レチノイドの挙動とそのレチノイドX受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞の分化、アポトーシス、遺伝子発現調節のメカニズムを調査するために使用されます。
医学: ベクサロテンは、主に皮膚T細胞リンパ腫の治療に使用されますが、非小細胞肺がんや乳がんなど、他の癌の治療における可能性についても検討されています.
準備方法
Synthetic Routes and Reaction Conditions: Bexarotene is synthesized through a multi-step process involving the following key steps:
Formation of the naphthalene core: The synthesis begins with the formation of the naphthalene core, which involves the cyclization of appropriate precursors.
Introduction of the ethenyl group:
Attachment of the benzoic acid moiety: The final step involves the attachment of the benzoic acid moiety to the ethenyl-naphthalene intermediate through esterification and hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Bexarotene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ethenyl group or other functional groups in the molecule.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
Bexarotene has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of retinoids and their interactions with retinoid X receptors.
Biology: It is used to investigate the mechanisms of cell differentiation, apoptosis, and gene expression regulation.
作用機序
ベクサロテンは、レチノイドX受容体サブタイプ(RXR α、RXR β、RXR γ)に選択的に結合して活性化することによって効果を発揮します。これらの受容体は、遺伝子発現を調節するリガンド活性化転写因子として機能します。ベクサロテンによるRXRsの活性化は、細胞の増殖、分化、およびアポトーシスの調節につながります。皮膚T細胞リンパ腫の治療における正確な作用機序は完全には解明されていませんが、細胞の増殖と生存に関与する遺伝子の調節が関与しています .
類似化合物:
レチノイン酸: ニキビや急性前骨髄球性白血病の治療に使用される別のレチノイド。
イソトレチノイン: 重度のニキビや特定の種類の皮膚がんに使用されます。
アリトレチノイン: 慢性手湿疹とカポジ肉腫に使用されます.
ベクサロテンの独自性: ベクサロテンは、レチノイドX受容体を選択的に活性化する点でユニークであり、これは主にレチノイン酸受容体を標的とする他のレチノイドとは異なります。この選択的活性化により、ベクサロテンは細胞の増殖と分化に関与する特定の経路を調節することができ、皮膚T細胞リンパ腫の治療に特に有効となっています .
類似化合物との比較
Tretinoin: Another retinoid used in the treatment of acne and acute promyelocytic leukemia.
Isotretinoin: Used for severe acne and certain types of skin cancer.
Alitretinoin: Used for chronic hand eczema and Kaposi’s sarcoma.
Uniqueness of Bexarotene: this compound is unique in its selective activation of retinoid X receptors, which distinguishes it from other retinoids that primarily target retinoic acid receptors. This selective activation allows this compound to modulate specific pathways involved in cell growth and differentiation, making it particularly effective in the treatment of cutaneous T-cell lymphoma .
生物活性
Bexarotene, a synthetic retinoid, is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). It functions as a selective agonist for retinoid X receptors (RXR), which plays a crucial role in regulating gene expression involved in cell differentiation, apoptosis, and proliferation. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, safety profile, and relevant case studies.
This compound exerts its effects through several biological pathways:
- RXR Homodimerization : this compound binds to RXR, leading to homodimerization and subsequent activation of RXR response elements (RXRE) in target genes. This process modulates the expression of genes involved in apoptosis and cell cycle regulation .
- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in malignant T-cells from patients with CTCL. Specifically, it has been shown to trigger apoptosis in CD4+ T cells from patients with high tumor burdens .
- Inhibition of Cytokine Production : this compound reduces the production of interleukin-4 (IL-4) by peripheral blood mononuclear cells, which is significant for managing inflammatory responses associated with CTCL .
Clinical Efficacy
This compound has demonstrated efficacy in various clinical studies:
- Response Rates : In a multicenter phase II trial involving Japanese patients with CTCL, the overall response rate (ORR) was 53.8%, with a median time to response of 58 days. Notably, some patients maintained responses for over 1600 days .
- Long-Term Safety : A long-term follow-up study indicated that while this compound is generally well-tolerated, common adverse effects include hypothyroidism (93.8% incidence) and hyperlipidemia. These effects were manageable with appropriate medical intervention .
Study 1: Efficacy in Advanced CTCL
A study assessed the efficacy of this compound in advanced-stage CTCL patients. Among 33 evaluable patients, 11 achieved a partial response (35% response rate), with a median progression-free survival (PFS) of 4.8 months .
Study 2: Combination Therapy
In another trial combining this compound with carboplatin for non-small cell lung cancer, the drug's ability to repress tumor proliferation was evaluated. The results indicated that this compound could enhance therapeutic outcomes when used alongside traditional chemotherapeutics .
Adverse Effects and Management
The adverse effects associated with this compound are significant but manageable:
Adverse Effect | Incidence (%) | Management Strategy |
---|---|---|
Hypothyroidism | 93.8 | Levothyroxine supplementation |
Hypercholesterolemia | 77 | Dietary management and statins |
Hypertriglyceridemia | 77 | Dietary management and fibrates |
特性
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040619 | |
Record name | Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown. | |
Record name | Bexarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to white powder | |
CAS No. |
153559-49-0 | |
Record name | Bexarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bexarotene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bexarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bexarotene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。